molecular formula C25H38O4 B1247605 Xylarenal A

Xylarenal A

Cat. No.: B1247605
M. Wt: 402.6 g/mol
InChI Key: STMJKOIBKJGTDP-VRKOAZSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xylarenal A is a rare eremophilane-type sesquiterpenoid naturally derived from the fungus Xylaria persicaria . It features a distinctive exocyclic vinyl aldehyde unit, a structural motif that is of significant interest in synthetic and medicinal chemistry . The first total synthesis of (+)-xylarenal A was achieved in 14 steps, establishing its absolute configuration as 1R,4S,5R,7S . This compound has been identified as a potential bioactive molecule in pharmacological screening. Research indicates that Xylarenal A exhibits activity as a Neuropeptide Y (NPY)-receptor antagonist . Given NPY's role in regulating various physiological processes, this antagonistic activity makes Xylarenal A a valuable compound for neuroscientific research. Additionally, it has shown inhibitory properties against HIV-1 integrase, suggesting its utility as a scaffold in virology and antiviral drug discovery efforts . Due to its complex structure and potential bioactivities, Xylarenal A serves as a sophisticated intermediate and tool for researchers exploring new synthetic methodologies in organic chemistry and investigating pathways related to metabolic and viral diseases. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

[(1R,4S,4aR,6S)-4,4a-dimethyl-7-oxo-6-(3-oxoprop-1-en-2-yl)-1,2,3,4,5,6-hexahydronaphthalen-1-yl] decanoate

InChI

InChI=1S/C25H38O4/c1-5-6-7-8-9-10-11-12-24(28)29-23-14-13-19(3)25(4)16-20(18(2)17-26)22(27)15-21(23)25/h15,17,19-20,23H,2,5-14,16H2,1,3-4H3/t19-,20-,23+,25+/m0/s1

InChI Key

STMJKOIBKJGTDP-VRKOAZSQSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@H]1CC[C@@H]([C@@]2(C1=CC(=O)[C@@H](C2)C(=C)C=O)C)C

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC(C2(C1=CC(=O)C(C2)C(=C)C=O)C)C

Synonyms

xylarenal A

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Fungal Bioprospecting and Discovery from Xylaria Species

Xylarenal A was first identified from the fermentation of a fungus belonging to the genus Xylaria, specifically Xylaria persicaria. vulcanchem.comnpatlas.org This fungus was found on fallen fruits of the sweetgum tree (Liquidambar styraciflua) in North America. acs.org The genus Xylaria is well-known for its ability to produce a wide array of bioactive secondary metabolites. vulcanchem.comnih.gov These fungi are often found as endophytes, living within the tissues of plants without causing any apparent harm. researchgate.net The discovery of Xylarenal A is a direct result of bioprospecting efforts, which involve the systematic search for new and useful products from biological sources. nih.gov

Cultivation and Fermentation Strategies for Xylarenal A Production

The production of Xylarenal A for research purposes relies on the cultivation and fermentation of the Xylaria persicaria fungus. researchgate.netnpatlas.org While specific details of the fermentation process for Xylarenal A are proprietary, general fungal fermentation strategies often involve solid-state fermentation (SSF) or submerged fermentation (SmF). ijcmas.comnih.govmdpi.com

In SSF, the fungus is grown on a solid substrate with a limited amount of free water. nih.gov This method can be advantageous for fungal cultures and can utilize inexpensive agricultural wastes as substrates. ijcmas.com Key parameters that are often optimized to enhance the production of secondary metabolites include the choice of substrate, moisture content, pH, temperature, and aeration. nih.govresearchgate.net For instance, studies on other fungi have shown that mycelial inoculum can be more effective than conidial inoculum, and passive aeration may be preferable to forced aeration. nih.gov

Advanced Chromatographic Techniques for Isolation (e.g., High-Performance Liquid Chromatography)

Following fermentation, the isolation and purification of Xylarenal A from the complex mixture of compounds in the fermentation broth is a critical step. nih.gov This is typically achieved through a series of advanced chromatographic techniques. vulcanchem.comjsmcentral.org

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification of natural products like Xylarenal A. vulcanchem.comjsmcentral.orgijpsjournal.com This technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the compounds between the two phases. ijpsjournal.com Other chromatographic methods that are likely employed in the isolation process include:

Column Chromatography: A fundamental technique used for the initial fractionation of the crude extract. vulcanchem.com

Thin-Layer Chromatography (TLC): Often used for rapid analysis of fractions and to monitor the progress of the purification. vulcanchem.comjsmcentral.org

The combination of these techniques allows for the successful isolation of pure Xylarenal A, which is essential for its structural elucidation and further scientific investigation. researchgate.net

Biosynthetic Pathways and Enzymology of Xylarenal a

Proposed Biosynthetic Origin of the Eremophilane (B1244597) Skeleton

The characteristic bicyclic core of Xylarenal A belongs to the eremophilane class of sesquiterpenes. The widely accepted biosynthetic hypothesis posits that this skeleton arises from the cyclization of a C15 isoprenoid precursor, farnesyl diphosphate (B83284) (FPP). The formation of the eremophilane skeleton is a result of a complex cascade of reactions. This process is initiated by the cyclization of FPP to an intermediate such as germacrene A. mdpi.com Subsequent protonation of a double bond in the germacrene A intermediate triggers a series of carbocation-mediated rearrangements. mdpi.com This cascade leads to the formation of a bicyclic eudesmane (B1671778) cation, which, through further hydride and methyl group migrations, ultimately yields the eremophilane carbon framework. mdpi.com

However, recent genetic studies on related fungal metabolites, specifically acremeremophilanes, have introduced an alternative hypothesis. Evidence suggests that at least some compounds classified as eremophilane "sesquiterpenes" may in fact be meroterpenes. researchgate.net This alternative route proposes that the core 10-carbon skeleton is assembled by a polyketide synthase (PKS). A five-carbon isoprene (B109036) unit, derived from the mevalonate (B85504) pathway, is then added by a prenyltransferase (PT) enzyme. researchgate.netresearchgate.net This discovery challenges the traditional view and suggests that multiple evolutionary pathways may converge to produce the eremophilane scaffold.

Regardless of the specific route to the eremophilane skeleton, the mevalonate (MVA) pathway is essential for producing the fundamental building blocks of all isoprenoids. mdpi.commdpi.com This pathway, found ubiquitously in eukaryotes and archaea, synthesizes the five-carbon (C5) precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com

The MVA pathway begins with the condensation of three acetyl-CoA molecules and proceeds through a series of enzymatic steps to produce IPP. IPP can then be isomerized to DMAPP. For sesquiterpenoid biosynthesis, one molecule of DMAPP is sequentially condensed with two molecules of IPP by a prenyltransferase enzyme, farnesyl diphosphate synthase, to create the C15 molecule, farnesyl diphosphate (FPP). researchgate.netguidetopharmacology.org FPP is the universal precursor for all sesquiterpenes, including the eremophilanes, serving as the direct substrate for the initial cyclization reactions catalyzed by terpene synthases. mdpi.combeilstein-journals.org

Table 1: Key Intermediates in the Mevalonate Pathway

IntermediateDescriptionRole
Acetyl-CoA Starting moleculeProvides the initial carbon units for the pathway.
Mevalonate C6 intermediateThe namesake compound of the pathway, formed from HMG-CoA.
Isopentenyl Diphosphate (IPP) C5 isoprenoid unitThe primary C5 building block for isoprenoids. mdpi.com
Dimethylallyl Diphosphate (DMAPP) C5 isoprenoid unitIsomer of IPP, serves as the initial unit for chain elongation. mdpi.com
Farnesyl Diphosphate (FPP) C15 precursorThe direct precursor for all sesquiterpenoids, formed from one DMAPP and two IPP units. researchgate.net

Genomic and Transcriptomic Approaches to Gene Cluster Identification

Identifying the specific genes responsible for Xylarenal A production relies on modern bioinformatics and molecular genetics techniques. The genes for secondary metabolite biosynthesis are typically organized into co-located and co-regulated biosynthetic gene clusters (BGCs). jmicrobiol.or.kr

Genome mining is a primary strategy for discovering these clusters. jmicrobiol.or.kr It involves using computational tools and algorithms, such as antiSMASH, to scan the sequenced genomes of producing organisms. jmicrobiol.or.kr These tools identify hallmark genes, like those encoding terpene synthases or polyketide synthases, which anchor the search for the complete BGC. jmicrobiol.or.kr By comparing the genomes of producing and non-producing strains or by looking for clusters unique to a particular species, researchers can pinpoint candidate BGCs. researchgate.net For instance, a near-identical BGC for acremeremophilanes was found in Stachybotrys chartarum after being identified in a specific strain of Trichoderma virens, while being absent in other strains and species. researchgate.net

Once a candidate BGC is identified, transcriptomic analysis, such as RNA sequencing (RNA-Seq), can be employed to validate its function. By comparing gene expression levels under conditions where Xylarenal A is produced versus conditions where it is not, scientists can confirm that the genes within the proposed cluster are upregulated in concert with metabolite production. Final validation often involves genetic manipulation, such as gene knockout or heterologous expression, where the BGC is deleted from the native host to abolish production or transferred to a new host to induce production. researchgate.netjmicrobiol.or.kr

Table 2: Strategies for Biosynthetic Gene Cluster (BGC) Identification

ApproachMethodPurpose
Genome Mining In silico analysis of genomic data using tools like antiSMASH. jmicrobiol.or.krTo identify and predict the boundaries and function of potential BGCs based on the presence of core biosynthetic genes. jmicrobiol.or.krfrontiersin.org
Comparative Genomics Comparing the genomes of producing organisms with non-producing relatives.To narrow down candidate BGCs that are unique to the producing organism. researchgate.net
Transcriptomics (RNA-Seq) Quantifying gene expression levels under different culture conditions.To correlate the expression of genes within a candidate BGC with the production of the target metabolite.
Genetic Manipulation Gene knockout, gene silencing, or heterologous expression of the BGC. jmicrobiol.or.krTo functionally validate the role of the identified BGC in the biosynthesis of the compound. researchgate.net

Characterization of Key Biosynthetic Enzymes and Their Catalytic Mechanisms

The biosynthesis of Xylarenal A from its primary precursor is accomplished by a series of specialized enzymes encoded by the BGC. The functions of these enzymes dictate the final chemical structure of the molecule.

For the conventional sesquiterpene pathway, the key enzyme classes are terpene synthases and cytochrome P450 monooxygenases.

Terpene Synthases (Terpene Cyclases): These enzymes catalyze the crucial first step: the conversion of the linear FPP precursor into a complex polycyclic hydrocarbon skeleton. beilstein-journals.org This transformation proceeds through a series of highly controlled carbocationic intermediates and rearrangements within the enzyme's active site, ultimately yielding the eremophilane core. mdpi.combeilstein-journals.org

Cytochrome P450 Monooxygenases (P450s): Following the formation of the hydrocarbon skeleton, P450s introduce functional groups, particularly hydroxyl groups, at specific positions. nih.gov These "decorating" enzymes are responsible for the oxidative modifications that lead to the final structure of Xylarenal A. Research on related sesquiterpene pathways has shown that P450s can catalyze regio- and stereo-specific hydroxylations on the eremophilane nucleus. nih.gov

In the proposed alternative polyketide-based pathway, a different set of core enzymes would be involved:

Polyketide Synthase (PKS): This large, modular enzyme would be responsible for constructing the C10 carbon backbone from smaller acyl-CoA units, such as isobutyryl-CoA. researchgate.net

Prenyltransferase (PT): This enzyme would catalyze the attachment of a C5 prenyl group (from DMAPP) to the polyketide-derived core, forming the C15 meroterpenoid structure. researchgate.netresearchgate.net Prenyltransferases are known to be involved in the biosynthesis of a wide array of natural products. u-tokyo.ac.jp

Table 3: Key Enzymes in Eremophilane Biosynthesis

Enzyme ClassCatalytic FunctionRole in Pathway
Farnesyl Diphosphate Synthase Catalyzes the condensation of DMAPP and IPP to form FPP. guidetopharmacology.orgProduces the universal C15 precursor for sesquiterpenes.
Terpene Synthase / Cyclase Converts linear FPP into a cyclic hydrocarbon skeleton (e.g., eremophilane). beilstein-journals.orgForms the core carbon framework of the molecule.
Cytochrome P450 Monooxygenase Catalyzes regio- and stereo-specific oxidation reactions (e.g., hydroxylation). nih.govAdds functional groups to the core skeleton, leading to structural diversity.
Polyketide Synthase (PKS) (Alternative Pathway) Assembles a C10 carbon skeleton from acyl-CoA units. researchgate.netForms the decalin core in the proposed meroterpenoid route.
Prenyltransferase (PT) (Alternative Pathway) Attaches a C5 prenyl group to an acceptor molecule. researchgate.netCompletes the C15 skeleton in the meroterpenoid pathway.

Total Synthesis and Derivatization Strategies for Xylarenal a and Analogs

Enantioselective Total Synthesis Approaches to Xylarenal A

The first total synthesis of (+)-Xylarenal A was a landmark achievement, establishing a foundational route to this unique eremophilane (B1244597) sesquiterpenoid. Current time information in Bangalore, IN.nih.gov This accomplishment not only provided access to the natural product but also unequivocally confirmed its absolute configuration. Current time information in Bangalore, IN.

The retrosynthetic analysis of Xylarenal A reveals a strategic approach that disconnects the molecule into simpler, more readily available precursors. researchgate.net A key starting material in the reported synthesis is the well-known Wieland-Miescher ketone, a versatile building block in terpene synthesis. Current time information in Bangalore, IN. The synthesis of its enantiomer, ent-Xylarenal A, was also reported, starting from the corresponding enantiomer of the Wieland-Miescher ketone. acs.org

The forward synthesis involves a meticulously planned sequence of reactions. A crucial step is the introduction of the exocyclic vinyl aldehyde moiety, a defining feature of Xylarenal A. Current time information in Bangalore, IN.acs.org This was accomplished through a multi-step process involving γ-oxidation and α'-allylation of a bicyclic enone intermediate. Current time information in Bangalore, IN.nih.gov Subsequent acylation and oxidative cleavage of the allyl side chain yielded an aldehyde, which then underwent α-methylenation to furnish the target molecule, (+)-Xylarenal A. Current time information in Bangalore, IN.acs.org

Key Reaction Steps in the Total Synthesis of (+)-Xylarenal A

StepReactionReagents and ConditionsPrecursorProduct
1Asymmetric Robinson AnnulationL-proline2-methyl-1,3-cyclohexanedione(+)-Wieland-Miescher ketone
2γ-Oxidation and α'-AllylationVariousBicyclic enone (+)-3Ketone (+)-8
3AcylationAcylating agentKetone (+)-8Acylated ketone
4Oxidative CleavageOxidizing agentAcylated ketoneAldehyde intermediate
5α-MethylenationMethylenating agentAldehyde intermediate(+)-Xylarenal A (1)

This table provides a simplified overview of the key transformations. For detailed reagents and conditions, please refer to the primary literature. Current time information in Bangalore, IN.

Achieving the correct stereochemistry at the multiple chiral centers of Xylarenal A is a critical challenge. researchgate.net The use of a chiral starting material, the (+)-Wieland-Miescher ketone, which is accessible through an L-proline-catalyzed asymmetric Robinson annulation, sets the initial stereochemistry. Current time information in Bangalore, IN. This approach is a classic example of using a chiral pool strategy to control the absolute configuration of the final product.

The subsequent reactions are designed to proceed with high stereoselectivity, ensuring the desired relative stereochemistry is maintained and new stereocenters are formed with the correct configuration. Current time information in Bangalore, IN. The inherent conformational rigidity of the decalin ring system of the intermediates plays a significant role in directing the stereochemical outcome of the reactions. Current time information in Bangalore, IN. The ability to control stereochemistry is fundamental to synthesizing the specific enantiomer with the desired biological activity. researchgate.net

Strategic Retrosynthesis and Key Reaction Sequences

Synthetic Methodologies for Xylarenal A Derivatives and Analogs

While the total synthesis of Xylarenal A itself is a significant achievement, the development of synthetic routes to its derivatives and analogs is crucial for exploring structure-activity relationships and optimizing biological properties. Although dedicated studies on a broad range of Xylarenal A derivatives are not extensively reported, the established synthetic route provides a platform for creating such molecules.

Potential strategies for generating derivatives include:

Modification of the Vinyl Aldehyde: This functional group is a prime target for chemical modification. It can undergo a variety of reactions, such as reduction to the corresponding alcohol, oxidation to the carboxylic acid, or conversion to various imine or oxime derivatives.

Alteration of the Decalin Core: Modifications to the core structure could involve introducing new substituents, altering the oxidation state of the ketone, or changing the stereochemistry at various centers. The synthesis of analogs of the Wieland-Miescher ketone, a key precursor, can provide access to a range of structurally diverse decalin cores. researchgate.net

Varying the Acyl Group: In related natural products, the nature of the ester side chain can significantly influence biological activity. While Xylarenal A itself does not possess an ester group, the synthetic intermediates do, and this position could be exploited to introduce a variety of acyl chains.

The synthesis of analogs can provide valuable insights into the pharmacophore of Xylarenal A and guide the design of new compounds with improved therapeutic potential.

Late-Stage Diversification as a Synthetic Paradigm

Late-stage diversification is a powerful strategy in medicinal chemistry that focuses on introducing chemical modifications at a late stage in the synthesis of a complex molecule. frontiersin.orgnih.govnsf.gov This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, which is an efficient way to explore the chemical space around a lead compound. nih.govnsf.gov

For a molecule like Xylarenal A, a late-stage diversification strategy would involve carrying the synthesis to an advanced intermediate that possesses the core decalin structure and key functional groups. This intermediate would then be subjected to a battery of diverse chemical reactions to introduce a wide range of functionalities. This approach is particularly advantageous when the total synthesis is long and complex, as it avoids the need to repeat the entire synthetic sequence for each new analog. nsf.gov

Potential late-stage functionalization reactions that could be applied to a Xylarenal A precursor include:

C-H activation/functionalization to introduce new substituents on the decalin framework.

Cross-coupling reactions to append different groups to the molecule.

Biocatalytic transformations to achieve selective oxidations or other modifications. frontiersin.org

By embracing late-stage diversification, chemists can efficiently generate a diverse set of Xylarenal A analogs for biological screening, accelerating the process of drug discovery and development. nih.gov

Molecular and Cellular Mechanisms of Biological Action

Xylarenal A Interaction with Neuropeptide Y (NPY) Receptors

Neuropeptide Y is a crucial neurotransmitter in the central and peripheral nervous systems, playing a significant role in the regulation of physiological processes such as feeding behavior. researchgate.netpatsnap.com The NPY system comprises multiple receptor subtypes, with the Y5 receptor being a key target for the development of anti-obesity therapeutics due to its role in stimulating appetite. patsnap.comnih.gov

Ligand Selectivity and Binding Affinity to NPY Y5 Receptor

Xylarenal A has been identified as a selective ligand for the Neuropeptide Y Y5 receptor. researchgate.netresearchgate.net While it demonstrates this selectivity, its binding affinity is described as modest. researchgate.net This suggests that while Xylarenal A preferentially interacts with the Y5 receptor subtype over other NPY receptors, the strength of this interaction is not exceptionally high. The affinity of ligands for the Y5 receptor can be influenced by specific structural motifs. For instance, the turn-inducing sequence Ala-Aib in positions 31 and 32 of NPY analogues has been shown to be a key determinant for high affinity and selectivity at the Y5 receptor. nih.gov

Table 1: Binding Affinity of Selected Ligands to the NPY Y5 Receptor

Compound Receptor Subtype Binding Affinity (Ki) Reference
Xylarenal A NPY Y5 Modest Affinity researchgate.net
MK-0557 NPY Y5 1.6 nM medchemexpress.com
CGP71683 hydrochloride NPY Y5 1.3 nM medchemexpress.com
NPY-based peptides with Ala-Aib motif NPY Y5 6-150 nM nih.gov
PP/NPY chimera with Ala-Aib motif NPY Y5 0.2-0.9 nM nih.gov

This table is for illustrative purposes and direct comparative Ki values for Xylarenal A were not available in the provided search results.

Other Investigated Biological Activities

Beyond its interaction with NPY receptors, the broader biological activity profile of Xylarenal A and its structural relatives has been a subject of investigation.

In Vitro Cellular Activity Investigations

While direct and extensive mechanistic studies on the cytotoxicity of Xylarenal A are not detailed in the provided results, the eremophilane (B1244597) sesquiterpenoid class to which it belongs has shown cytotoxic activities. researchgate.net For instance, the structurally related compound 07H239-A, also isolated from a marine-derived Xylariaceous fungus, exhibited cytotoxicities against numerous cancer cell lines. researchgate.net Preliminary structure-activity relationship (SAR) studies on derivatives of 07H239-A have indicated that the side chain plays a crucial role in their cytotoxic potencies. researchgate.net This suggests that the structural features of Xylarenal A could also confer some level of cellular activity, although this requires more direct investigation. SAR studies are a common approach to understand how the chemical structure of a compound relates to its biological activity and to guide the design of more potent and selective molecules. rsc.orgnih.gov

Mechanistic Insights from Comparative Biological Studies with Xylarenal B

Xylarenal A was co-isolated with Xylarenal B, another eremophilane sesquiterpenoid from Xylaria persicaria. researchgate.net Both compounds were found to be selective ligands for the NPY Y5 receptor, also with modest affinity. researchgate.netresearchgate.net This parallel activity suggests that the core eremophilane scaffold is a key determinant for the observed selectivity towards the Y5 receptor. The subtle structural differences between Xylarenal A and B likely account for any minor variations in their binding affinities and potencies, providing a valuable opportunity for understanding the structure-activity relationships within this class of compounds. The fact that both natural products target the same receptor underscores the specific and conserved nature of this biological interaction for this structural class of molecules.

Structure Activity Relationship Sar Studies

Correlating Structural Modulations with Biological Potency

Initial research into the biological potential of Xylarenal A has led to the synthesis and evaluation of several analogues to establish a preliminary understanding of its SAR. researchgate.net Xylarenal A, identified as compound 5 in a key study, and its synthetic derivatives were tested for their cytotoxic activity against a panel of five human tumor cell lines. researchgate.net

The findings revealed that several of the synthesized analogues exhibited greater potency than the natural product itself. Specifically, compounds 6 , 7 , 8 , 9 , and 10 were found to be more potent than Xylarenal A across the tested cell lines. researchgate.net The cytotoxic activity, measured by IC₅₀ values, highlighted compounds 6 and 9 as the most effective against the MDA-MB-435 (melanoma) cell line, with IC₅₀ values of 0.91 µM and 0.96 µM, respectively. researchgate.net

These results underscore the potential for enhancing the biological activity of Xylarenal A through targeted chemical modifications. The increased potency of the synthetic analogues suggests that the natural scaffold of Xylarenal A is a promising starting point for the development of more effective cytotoxic agents. researchgate.net

Table 1: Cytotoxic Activity of Xylarenal A and Selected Analogues Against MDA-MB-435 Human Tumor Cell Line

Compound IC₅₀ (µM) researchgate.net
Xylarenal A (5) >10
Analogue (6) 0.91

Identification of Key Pharmacophoric Elements within Xylarenal A

A pharmacophore is an abstract concept representing the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule's biological activity. fiveable.mewikipedia.org The identification of these key features in Xylarenal A is crucial for designing new, more potent analogues. fiveable.me

Preliminary SAR analyses have provided initial insights into the pharmacophoric elements of Xylarenal A. researchgate.net The research indicates that the 14-carboxyl group of the molecule is an ideal position for chemical modification. researchgate.net This suggests that alterations at this site can significantly influence the compound's interaction with its biological target.

Furthermore, the side chain of Xylarenal A is believed to play a critical role in its cytotoxic effects. researchgate.net This is supported by the observation that related natural products, such as the xylarenones, which share homologous side chain structures, also exhibit significant biological activities, including antioxidant and anti-inflammatory properties. researchgate.net The integrity and composition of this side chain appear to be necessary for facilitating the cytotoxic potency of this class of compounds. researchgate.net

Key pharmacophoric features identified so far include:

The Eremophilane (B1244597) Core: The bicyclic sesquiterpenoid skeleton provides the fundamental framework for the molecule.

The 14-Carboxyl Group: A key site for chemical modification to modulate potency. researchgate.net

The Exocyclic Vinyl Aldehyde Side Chain: This functional group is considered essential for the observed cytotoxic activity. researchgate.netnih.gov

Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationships, Molecular Dynamics)

Computational methods are powerful tools in modern drug discovery that complement experimental SAR studies. oncodesign-services.comnih.gov These approaches can predict the biological activity of novel compounds, elucidate interaction mechanisms at the molecular level, and guide the design of more effective molecules, thereby saving time and resources. collaborativedrug.comnih.gov

Quantitative Structure-Activity Relationships (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgiupac.org In a QSAR study, numerical descriptors representing the physicochemical properties or structural features of the molecules are related to their measured biological response. nih.gov A validated QSAR model can then be used to predict the activity of untested compounds, helping to prioritize which analogues to synthesize. nih.govnite.go.jp While specific QSAR models for Xylarenal A are not yet extensively documented in the literature, this approach represents a valuable future direction for systematically exploring its SAR.

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. ebsco.comnih.gov In the context of SAR, MD simulations can model the interaction between a ligand, such as Xylarenal A or its analogues, and its biological target (e.g., an enzyme or receptor). nih.govrsc.org These simulations provide detailed insights into the stability of the ligand-target complex, the specific binding interactions, and the conformational changes that may occur upon binding. ebsco.com This information is invaluable for understanding the structural basis of activity and for rationally designing modifications to improve binding affinity and selectivity. nih.gov

Although specific MD simulation studies focused on Xylarenal A are not detailed in the available research, the application of this technique would be a logical step to refine the pharmacophore model and gain a deeper understanding of its mechanism of action at an atomic level. researchgate.netebsco.com

Advanced Analytical Methodologies in Xylarenal a Research

Spectroscopic Techniques for Structural Elucidation in Research Context

The definitive identification and structural characterization of Xylarenal A heavily rely on a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique in the structural elucidation of Xylarenal A. acs.org One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. acs.orgresearchgate.netamazonaws.com For instance, the number of signals in a ¹³C NMR spectrum can indicate the number of non-equivalent carbon atoms, offering clues to the molecule's symmetry. careerendeavour.com

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle of complex molecules like Xylarenal A. researchgate.net Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. acs.org Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms, aiding in the assignment of signals in both ¹H and ¹³C spectra. acs.org The structural determination of related eremophilane (B1244597) sesquiterpenoids has also been successfully achieved using high-field NMR techniques. researchgate.net

Mass Spectrometry (MS) is another indispensable tool, primarily used to determine the molecular weight and elemental composition of Xylarenal A with high accuracy. acs.org High-resolution mass spectrometry (HRMS) can provide the precise molecular formula of a compound. researchgate.netbenthamscience.com The fragmentation patterns observed in the mass spectrum, often generated through techniques like collision-induced dissociation (CID), offer valuable structural information by revealing how the molecule breaks apart. wikipedia.orglibretexts.orgrsc.org This "molecular fingerprint" can be compared against spectral databases for identification purposes. savemyexams.com

The table below summarizes the key spectroscopic techniques used in the structural analysis of Xylarenal A.

TechniqueInformation ProvidedRelevance to Xylarenal A
¹H NMR Chemical environment of hydrogen atoms, proton-proton coupling.Essential for determining the proton framework of the molecule. acs.orgresearchgate.net
¹³C NMR Number and chemical environment of carbon atoms.Reveals the carbon skeleton and presence of functional groups. acs.orgresearchgate.netcareerendeavour.com
2D NMR (COSY, HSQC) Connectivity between atoms (H-H, C-H).Crucial for assembling the complete molecular structure and assigning NMR signals. acs.org
High-Resolution MS Precise molecular weight and elemental formula.Confirms the molecular formula of Xylarenal A. researchgate.netbenthamscience.com
Tandem MS (MS/MS) Fragmentation patterns.Provides structural clues based on how the molecule fragments. wikipedia.orglibretexts.org

Chromatographic Separations for Research and Purity Assessment

Chromatographic techniques are fundamental for the isolation of Xylarenal A from its natural source, the purification of synthetic batches, and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and purification of Xylarenal A. researchgate.netarphahub.comru.nl This technique separates compounds in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. researchgate.net Due to its high resolution and sensitivity, HPLC is ideal for analyzing complex mixtures and ensuring the high purity of the final compound. arphahub.com Chiral HPLC, which utilizes a chiral stationary phase, has been specifically employed to separate the enantiomers of related compounds, a technique applicable to resolving (+)-Xylarenal A and its enantiomer. researchgate.net

Gas Chromatography (GC) is another separation technique that can be applied to volatile and thermally stable compounds. ru.nlresearchgate.net In GC, the mobile phase is a gas. While suitable for analyzing certain types of molecules, its application to a relatively complex and less volatile molecule like Xylarenal A might be more limited compared to HPLC. researchgate.net

The following table outlines the chromatographic methods relevant to Xylarenal A research.

TechniquePrinciple of SeparationApplication in Xylarenal A Research
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.Primary method for purification, purity assessment, and analysis of Xylarenal A. researchgate.netarphahub.com
Chiral HPLC Enantioselective interaction with a chiral stationary phase.Separation of enantiomers, such as (+)-Xylarenal A and its mirror image. researchgate.net
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a stationary phase.Applicable for the analysis of volatile derivatives or related smaller molecules. ru.nlresearchgate.net

Integrated Omics Approaches for Comprehensive Analysis

To gain a deeper understanding of Xylarenal A's biological origins and the regulation of its production, researchers are turning to integrated 'omics' approaches. These methodologies provide a global view of the genetic and metabolic landscape of the producing organism, the fungus Xylaria.

Metabolomics , the large-scale study of small molecules (metabolites) within a biological system, is a powerful tool for discovering and analyzing secondary metabolites like Xylarenal A. researchgate.netbenthamscience.comasm.org Untargeted metabolomics, often employing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), allows for the detection of a wide array of compounds produced by an organism under specific conditions. researchgate.netbenthamscience.com For instance, metabolomic analysis of Xylaria ellisii led to the detection of over 2,000 compounds. researchgate.netbenthamscience.com Such studies can reveal the chemical diversity of Xylaria species and identify factors that influence the production of specific bioactive compounds. arphahub.com Co-culturing different fungal strains has been shown to significantly increase metabolite diversity, suggesting that competitive interactions can trigger the production of novel compounds. asm.org

Genomics , the study of an organism's complete set of DNA, provides the blueprint for its metabolic capabilities. By sequencing the genomes of various Xylaria species, researchers can identify biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites. nih.govfigshare.comdoe.govasm.org These BGCs contain the genes encoding the enzymes that synthesize complex molecules like Xylarenal A. mdpi.com Comparative genomics across different Xylaria species can reveal the evolutionary relationships of these pathways and their potential for producing novel compounds. researchgate.netdoe.gov The integration of genomics and metabolomics, for example through the KEGG (Kyoto Encyclopedia of Genes and Genomes) database, can link identified metabolites to their biosynthetic pathways. mdpi.com

This integrated approach is summarized in the table below.

Omics ApproachFocus of StudyRelevance to Xylarenal A Research
Metabolomics Comprehensive analysis of all metabolites in the producing fungus.Identification of Xylarenal A in fungal extracts and understanding the metabolic network. researchgate.netbenthamscience.comasm.org
Genomics Sequencing and analysis of the fungal genome.Identification of the biosynthetic gene cluster responsible for Xylarenal A production. nih.govfigshare.comdoe.govasm.org
Integrated Omics Combining genomic and metabolomic data.Linking the genes of the Xylaria fungus to the production of Xylarenal A and other metabolites. mdpi.com

Chemical Ecological Significance and Roles

Role of Xylaria Species in Fungal Chemical Ecology

The genus Xylaria, belonging to the family Xylariaceae, is a large and diverse group of fungi found in a wide range of environments. mdpi.comresearchgate.net Most species are saprotrophic, playing a crucial role in ecosystems as decomposers of organic matter like wood and leaf litter. researchgate.netresearchgate.net Others live as endophytes within plant tissues, sometimes forming symbiotic relationships. researchgate.netnih.gov A cornerstone of their ecological strategy is their prolific production of secondary metabolites. mdpi.comresearchgate.net These compounds are not essential for primary growth but serve critical functions in mediating interactions with the surrounding environment.

Xylaria species produce a remarkable variety of chemical compounds, including polyketides, terpenoids, cytochalasins, and lactones. mdpi.comnih.gov This chemical arsenal (B13267) is believed to play a significant role in natural defense against predators, herbivores, and, most importantly, competing microorganisms. researchgate.net The production of antifungal and antibacterial compounds allows Xylaria to secure resources and defend its territory from other fungi and bacteria. researchgate.netresearchgate.net For instance, some metabolites produced by Xylaria are known to inhibit the growth of pathogenic fungi, suggesting a protective role for their host plants when they live as endophytes. mdpi.comresearchgate.net The specific profile of secondary metabolites can be unique to individual species, serving as a chemical fingerprint. researchgate.net This chemical diversity underscores the importance of secondary metabolism in the adaptation and evolution of the Xylariaceae family, allowing them to thrive in competitive environments. researchgate.net

Xylarenal A as a Mediator in Fungal-Host or Fungal-Microbe Interactions

While many compounds from Xylaria have been studied, the specific ecological role of Xylarenal A is still being elucidated. However, available research points toward its function as a mediator in the complex interactions between the fungus and other organisms in its environment.

Evidence suggests that Xylarenal A is involved in fungal-plant interactions. Notably, Xylarenal A has been reported to exhibit phytotoxic activity. researchgate.net Phytotoxicity, the ability of a substance to be poisonous to plants, is a common mechanism used by plant pathogens to damage their hosts. d-nb.info In the context of a saprophyte or a competitive endophyte, this activity could serve to inhibit the growth of competing plants or to aid in the breakdown of plant tissue for nutrient acquisition.

Beyond interactions with plants, Xylarenal A also appears to play a role in mediating fungal-microbe competition. Research has shown that the compound possesses weak antimicrobial activity against Gram-positive bacteria. researchgate.net While not a potent antibiotic, this activity could provide a competitive advantage by suppressing the growth of rival bacteria in the same ecological niche. This is a common strategy among fungi, which often produce a cocktail of metabolites to defend their nutrient sources. helsinki.fi The role of Xylaria species as natural antagonists to other microbes is well-documented; for example, endophytic Xylaria sp. have been shown to inhibit the growth of rice pathogens like Bipolaris oryzae and Rhizoctonia solani. researchgate.net Xylarenal A is likely one component of a broader chemical defense system employed by its producer, Xylaria persicaria. tandfonline.comacs.org

Biosynthetic Regulation in Ecological Context

The production of secondary metabolites like Xylarenal A is a metabolically expensive process for a fungus. Therefore, their biosynthesis is tightly regulated and typically occurs in response to specific environmental or developmental signals. mdpi.com While direct research into the biosynthetic regulation of Xylarenal A is not yet available, the principles governing fungal secondary metabolism provide a clear framework for its likely control.

The biosynthesis of fungal secondary metabolites is often triggered by external stimuli rather than being produced continuously. helsinki.fi These triggers can include:

Nutrient Limitation: The depletion of essential nutrients like carbon or nitrogen can signal the end of rapid growth and initiate the production of secondary metabolites for survival and competition.

Interspecies Competition: The presence of other competing fungi or bacteria is a powerful inducer of secondary metabolite production. helsinki.fi Fungi can detect chemical signals from their rivals, prompting them to synthesize defensive compounds. It is plausible that the biosynthesis of Xylarenal A is upregulated when Xylaria encounters competing microbes.

Host Interactions: For endophytic or pathogenic fungi, chemical signals from the host plant can trigger the production of specific metabolites. peerj.com Given Xylarenal A's phytotoxic activity, its biosynthesis might be induced upon contact with a host plant, either to facilitate colonization or to defend the host from other pathogens. researchgate.net

Physical Stress: Factors such as changes in pH, temperature, or physical damage to the mycelium can also act as triggers for secondary metabolite synthesis.

The regulation itself occurs at the genetic level, where the genes responsible for producing the biosynthetic enzymes are organized in clusters. These gene clusters are typically silent until activated by a specific transcription factor, which in turn responds to the ecological signals. nih.gov Therefore, the production of Xylarenal A is likely controlled by a sophisticated regulatory network that allows the fungus to produce the compound precisely when it is needed for defense, competition, or interaction with a host.

Future Research Directions and Unexplored Avenues

Elucidation of Full Biosynthetic Pathway and Regulation

A fundamental unexplored area is the complete biosynthetic pathway of Xylarenal A. Eremophilane (B1244597) sesquiterpenoids are known to originate from farnesyl diphosphate (B83284) (FPP), with cyclization reactions catalyzed by sesquiterpene synthases (cyclases) being key steps. nih.gov The biosynthesis is believed to proceed through an intermediate like germacrene A, which then undergoes further cyclizations and rearrangements. wur.nl However, the specific enzymes and the corresponding biosynthetic gene cluster (BGC) responsible for producing the Xylarenal A scaffold in Xylaria persicaria have not been identified.

Future research should focus on:

Genome Mining and BGC Identification: Sequencing the genome of Xylaria persicaria and using bioinformatic tools to identify the putative Xylarenal A BGC. rsc.orgfrontiersin.org Fungi are known to organize genes for secondary metabolite production in these clusters, which typically include core enzymes like terpene cyclases, as well as tailoring enzymes such as cytochrome P450 monooxygenases and dehydrogenases that complete the synthesis. rsc.orgnih.gov

Heterologous Expression and Enzyme Characterization: Once the BGC is identified, expressing the genes in a heterologous host (like Aspergillus oryzae or yeast) can confirm their function and allow for the characterization of each enzyme's role in the pathway. This would clarify the precise sequence of cyclizations and oxidative modifications leading to the final structure.

Regulatory Network Analysis: Investigating the regulatory mechanisms that control the expression of the Xylarenal A BGC. Fungal secondary metabolism is often tightly regulated in response to environmental cues, nutrient availability, or interaction with other organisms. biorxiv.org Understanding this regulation could be key to improving production yields for further study.

Deeper Mechanistic Characterization of Receptor Interactions

Xylarenal A is a selective antagonist for the NPY Y5 receptor, a G-protein coupled receptor (GPCR) implicated in the regulation of food intake. jse.ac.cnwikipedia.orgmdpi.com However, it is reported to have only modest affinity. researchgate.net A deeper understanding of its interaction with the Y5 receptor at a molecular level is crucial for any structure-based drug design efforts.

Future research should aim for:

Molecular Docking and Simulation: Computational modeling of the Xylarenal A-Y5 receptor complex to predict the binding site and key interactions. nih.gov Although the binding modes of the natural peptide ligands to the Y5 receptor have been studied, the binding pocket for small molecule antagonists like Xylarenal A remains to be fully characterized. nih.gov

Site-Directed Mutagenesis: Identifying key amino acid residues within the Y5 receptor's transmembrane domains or extracellular loops that are critical for binding Xylarenal A. This experimental approach would validate the computational models and pinpoint the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that determine binding affinity and selectivity.

Structural Biology: The ultimate goal would be to obtain a high-resolution crystal or cryo-EM structure of the Xylarenal A-Y5 receptor complex. This would provide a definitive atomic-level picture of the binding mode and the conformational changes induced in the receptor upon binding, offering a precise blueprint for designing more potent and selective analogs.

Chemoenzymatic Synthesis and Biocatalysis for Analog Generation

The total chemical synthesis of Xylarenal A has been achieved, but it is a multi-step process. nih.govrsc.org Chemoenzymatic synthesis, which combines the efficiency and selectivity of enzymes with the flexibility of chemical reactions, offers a powerful alternative for generating analogs. nih.govmdpi.com This approach is particularly promising for complex natural products like terpenes. wur.nl

Future avenues include:

Harnessing Terpene Synthases: Utilizing terpene synthases, either the native one from Xylaria (once identified) or other known promiscuous synthases, to create the core eremophilane skeleton. These enzymes can be used with a variety of chemically synthesized, non-natural farnesyl diphosphate (FPP) analogs to generate novel scaffolds. nih.govresearchgate.net

Biocatalytic Modification: Employing a panel of "tailoring" enzymes, such as P450s and dehydrogenases, to modify the eremophilane core produced by the synthase. This modular approach allows for the creation of a library of Xylarenal A analogs with varied oxidation patterns and functional groups, which can then be screened for improved biological activity. mdpi.comnih.gov

One-Pot Cascades: Developing one-pot enzymatic or chemoenzymatic cascades where simple precursors are converted into complex sesquiterpenoid analogs in a single reaction vessel, improving efficiency and reducing waste. mdpi.com

The table below outlines potential chemoenzymatic strategies for generating Xylarenal A analogs.

StrategyDescriptionKey EnzymesPotential Outcome
Precursor-Directed Biosynthesis Feeding chemically modified FPP analogs to the native or a heterologously expressed biosynthetic pathway.Terpene Synthase, P450sGeneration of analogs with modified core structures or side chains.
Modular Chemoenzymatic Synthesis Enzymatic synthesis of the eremophilane core followed by chemical modification steps.Terpene SynthaseDiverse library of analogs with functional groups not accessible through biosynthesis.
Biocatalytic Derivatization Using isolated enzymes to perform specific, selective transformations on the Xylarenal A molecule or a late-stage synthetic intermediate.Hydroxylases, Oxidoreductases, GlycosyltransferasesIntroduction of polar groups to improve pharmacokinetic properties.

Advanced Ecological Role Delineation

The genus Xylaria is known for its ecological importance as decomposers, endophytes, and in some cases, plant pathogens. purdue.edu The production of a diverse array of secondary metabolites is central to these roles, often mediating competitive or symbiotic interactions. biorxiv.orgmdpi.comnih.gov While Xylarenal A was isolated from Xylaria persicaria found on fallen fruits, its specific ecological function remains unknown. nih.gov

Future research should investigate:

Allelopathic Activity: Testing the effect of Xylarenal A on the growth of competing fungi, bacteria, and plants that co-occur in its natural habitat. researchgate.netnih.govplantprotection.pl Many fungal secondary metabolites serve as allelochemicals to inhibit competitors and secure resources.

Induction of Biosynthesis: Studying the production of Xylarenal A when Xylaria persicaria is co-cultured with other microorganisms. The biosynthesis of secondary metabolites is often induced during competitive interactions, and identifying the specific triggers for Xylarenal A production would provide strong clues to its function. biorxiv.org

Role in Host Interaction: As Xylaria species can be endophytic, investigating whether Xylarenal A plays a role in the fungus-host relationship, for example, as a signaling molecule or a defense compound against host defense mechanisms or herbivores.

By pursuing these avenues of research, the scientific community can build a comprehensive understanding of Xylarenal A, from its genetic origins to its molecular function and ecological purpose, paving the way for its potential application in medicine and biotechnology.

Q & A

Q. What are the key methodologies for synthesizing Xylarenal A, and how do they ensure stereochemical fidelity?

Xylarenal A's synthesis often involves multi-step organic reactions, including ester cleavage, protection/deprotection strategies, and allyl group masking to preserve reactive moieties. For example, Bonjoch and co-workers developed a route using Wieland-Miescher ketone derivatives, emphasizing regioselective oxidation and chiral resolution techniques to achieve absolute stereochemistry . Critical steps should be validated via NMR and mass spectrometry to confirm intermediate structures.

Q. How can researchers reliably identify and characterize Xylarenal A in complex biological matrices?

Combine chromatographic separation (HPLC or LC-MS) with spectroscopic methods (NMR, IR) for structural confirmation. For novel isolates, compare retention times and spectral data with synthetic standards. Ensure purity via high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous stereochemical assignment .

Q. What experimental designs are recommended for initial bioactivity screening of Xylarenal A?

Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with dose-response curves to establish IC₅₀ values. Include positive controls and replicate experiments (n ≥ 3) to assess reproducibility. For in vivo studies, prioritize pharmacokinetic profiling (bioavailability, half-life) using isotopic labeling or LC-MS quantification .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological data for Xylarenal A?

Conduct comparative assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables. Perform meta-analyses of existing data to identify methodological discrepancies (e.g., solvent effects, assay sensitivity). Use multivariate statistics to differentiate artefactual results from genuine biological variability .

Q. What strategies are effective for elucidating the mechanistic pathways of Xylarenal A's bioactivity?

Integrate omics approaches (transcriptomics, proteomics) with genetic knockout models to identify target pathways. Employ computational docking studies to predict binding affinities for candidate receptors. Validate hypotheses via siRNA silencing or CRISPR-Cas9 editing in relevant cell lines .

Q. How can researchers optimize the reproducibility of Xylarenal A's total synthesis across laboratories?

Document reaction parameters (temperature, solvent purity, catalyst loading) in granular detail. Share raw NMR spectra and chromatograms in supplementary materials. Collaborate with independent labs for protocol validation, and use automated platforms to minimize human error in repetitive steps .

Q. What novel methodologies are emerging for studying Xylarenal A's interactions with cellular membranes?

Apply surface plasmon resonance (SPR) or fluorescence anisotropy to quantify membrane binding kinetics. Use cryo-electron microscopy (cryo-EM) for high-resolution structural insights. Computational molecular dynamics simulations can model lipid bilayer interactions, guiding experimental design .

Methodological Best Practices

Q. How should literature reviews on Xylarenal A prioritize sources to avoid bias?

Focus on peer-reviewed journals with rigorous validation processes (e.g., Journal of Organic Chemistry). Exclude non-academic platforms like . Use tools like Google Scholar to filter by citation count and recency, ensuring coverage of both foundational and cutting-edge studies .

Q. What statistical approaches are critical for analyzing dose-dependent effects of Xylarenal A?

Apply nonlinear regression models (e.g., Hill equation) to fit dose-response data. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance over statistical significance .

Q. How can researchers design experiments to distinguish Xylarenal A's direct targets from off-pathway effects?

Implement chemical proteomics (e.g., affinity chromatography with photo-crosslinkable probes) to capture binding partners. Combine with thermal shift assays to validate target engagement. Use orthogonal validation methods (e.g., RNAi, small-molecule inhibitors) to confirm specificity .

Data Presentation and Reproducibility

Data Type Reporting Standards References
Synthetic YieldReport isolated yields (%), purity (HPLC), and spectroscopic validation for each step.
Bioactivity DataInclude IC₅₀ values, error margins, and assay conditions (pH, temperature, cell type).
Structural ElucidationProvide NMR chemical shifts, coupling constants, and crystallographic CIF files.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.